molecular formula C15H15N3O4 B4116906 N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea

N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea

Cat. No. B4116906
M. Wt: 301.30 g/mol
InChI Key: BUUFVSFXNGOCHG-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea, also known as MNMU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNMU is a urea derivative that has been synthesized through various methods and has shown promising results in scientific research.

Scientific Research Applications

N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has shown potential applications in various fields of scientific research, including cancer research, neuroscience, and immunology. N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has been reported to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has also been shown to have neuroprotective effects against oxidative stress-induced damage in neuronal cells. Additionally, N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has been reported to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea is not fully understood, but it has been suggested that N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea exerts its effects through the inhibition of various enzymes and signaling pathways. N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and immunity.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has been reported to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the modulation of oxidative stress, and the inhibition of inflammation. N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has also been shown to induce cell cycle arrest and DNA damage in cancer cells. Additionally, N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has been reported to increase the expression of antioxidant enzymes and reduce the levels of reactive oxygen species in neuronal cells.

Advantages and Limitations for Lab Experiments

N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has also been reported to exhibit low toxicity and high selectivity towards cancer cells. However, N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has limitations in terms of its solubility and bioavailability, which may affect its efficacy in vivo.

Future Directions

There are several future directions for N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea research, including the development of novel N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea derivatives with improved solubility and bioavailability. N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea can also be further investigated for its potential applications in other fields, such as drug discovery and materials science. Additionally, the mechanism of action of N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea can be further elucidated to provide insights into its therapeutic potential.

properties

IUPAC Name

1-(3-methoxyphenyl)-3-(4-methyl-2-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-10-6-7-13(14(8-10)18(20)21)17-15(19)16-11-4-3-5-12(9-11)22-2/h3-9H,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUFVSFXNGOCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC(=CC=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)-3-(4-methyl-2-nitrophenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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